![molecular formula C29H25N5O3 B2445108 N-[5-(furan-2-yl)-2-(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)pyrazol-3-yl]-2,2-diphenylacetamide CAS No. 1207017-89-7](/img/no-structure.png)

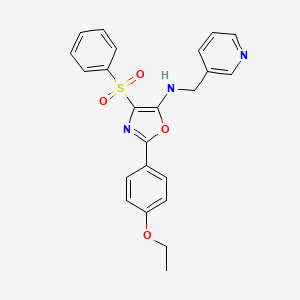

N-[5-(furan-2-yl)-2-(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)pyrazol-3-yl]-2,2-diphenylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

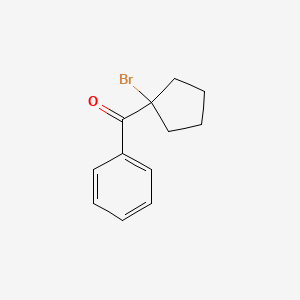

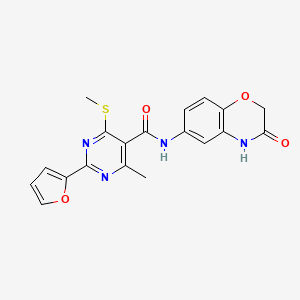

N-[5-(furan-2-yl)-2-(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)pyrazol-3-yl]-2,2-diphenylacetamide is a useful research compound. Its molecular formula is C29H25N5O3 and its molecular weight is 491.551. The purity is usually 95%.

BenchChem offers high-quality N-[5-(furan-2-yl)-2-(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)pyrazol-3-yl]-2,2-diphenylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[5-(furan-2-yl)-2-(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)pyrazol-3-yl]-2,2-diphenylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Discovery of Quinazolines as Histamine H4 Receptor Inverse Agonists

A series of quinazoline-containing compounds, including structures similar to the query compound, were identified as potent human H4 receptor inverse agonists. These compounds also showed considerable affinity for the human histamine H1 receptor, suggesting their potential for therapeutic benefit in anti-inflammatory and dual-action H1R/H4R ligand applications. This research demonstrates the potential of quinazoline derivatives in the development of novel therapeutic agents (Smits et al., 2008).

Rhodium-Catalyzed Oxidative Coupling Reactions

The compound's structural elements resemble those involved in rhodium-catalyzed oxidative coupling reactions. Such reactions lead to the formation of complex structures through regioselective cleavages of multiple C-H bonds. This methodology might be applied to synthesize related compounds, highlighting the compound's relevance in synthetic chemistry and material science (Umeda et al., 2011).

Antimicrobial and Antiinflammatory Effects of Quinazolin-4-one Derivatives

New series of quinazolin-4-one derivatives, similar in structure to the query compound, were synthesized and evaluated for their antimicrobial and antiinflammatory effects. This suggests potential applications of the compound in developing new antimicrobial and anti-inflammatory agents (Fathalla et al., 2008).

Antitubercular Evaluation of Novel Hexahydro-2H-Pyrano[3,2-c]quinoline Analogues

Research into hexahydro-2H-pyrano[3,2-c]quinoline analogues, derived from structures similar to the query compound, showed significant antitubercular activity. This indicates the potential for developing new antitubercular agents using similar chemical frameworks (Kantevari et al., 2011).

Synthesis and Biological Studies of Quinazolin-4(3H)-one Derivatives

A study focused on the synthesis of quinazolin-4(3H)-one derivatives, containing a (1,3-diphenyl-1H-pyrazol-4-yl) core, which were screened for antimicrobial, antifungal, and anti-tubercular activities. This work emphasizes the compound's relevance in searching for new therapeutic agents (Mehta et al., 2014).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[5-(furan-2-yl)-2-(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)pyrazol-3-yl]-2,2-diphenylacetamide involves the condensation of 2-amino-4-(furan-2-yl)-5-(4-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)pyrazole with 2,2-diphenylacetyl chloride in the presence of a base to form the target compound.", "Starting Materials": [ "2-amino-4-(furan-2-yl)-5-(4-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)pyrazole", "2,2-diphenylacetyl chloride", "Base (e.g. triethylamine, pyridine)" ], "Reaction": [ "Step 1: Dissolve 2-amino-4-(furan-2-yl)-5-(4-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)pyrazole in a suitable solvent (e.g. DMF, DMSO) and add a base (e.g. triethylamine, pyridine) to the solution.", "Step 2: Slowly add 2,2-diphenylacetyl chloride to the reaction mixture while stirring at room temperature.", "Step 3: Heat the reaction mixture to reflux for several hours.", "Step 4: Cool the reaction mixture and add water to precipitate the product.", "Step 5: Collect the product by filtration and wash with water and a suitable organic solvent (e.g. ether, dichloromethane).", "Step 6: Purify the product by recrystallization from a suitable solvent (e.g. ethanol, methanol)." ] } | |

Numéro CAS |

1207017-89-7 |

Nom du produit |

N-[5-(furan-2-yl)-2-(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)pyrazol-3-yl]-2,2-diphenylacetamide |

Formule moléculaire |

C29H25N5O3 |

Poids moléculaire |

491.551 |

Nom IUPAC |

N-[5-(furan-2-yl)-2-(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)pyrazol-3-yl]-2,2-diphenylacetamide |

InChI |

InChI=1S/C29H25N5O3/c35-27-21-14-7-8-15-22(21)30-29(32-27)34-25(18-23(33-34)24-16-9-17-37-24)31-28(36)26(19-10-3-1-4-11-19)20-12-5-2-6-13-20/h1-6,9-13,16-18,26H,7-8,14-15H2,(H,31,36)(H,30,32,35) |

Clé InChI |

LMSDSBKSEJUKPQ-UHFFFAOYSA-N |

SMILES |

C1CCC2=C(C1)C(=O)NC(=N2)N3C(=CC(=N3)C4=CC=CO4)NC(=O)C(C5=CC=CC=C5)C6=CC=CC=C6 |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

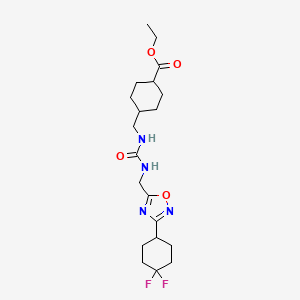

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)acetamide](/img/structure/B2445026.png)

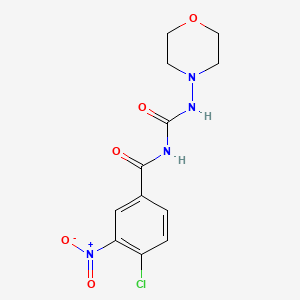

![(3-Fluoropyridin-4-yl)-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2445028.png)

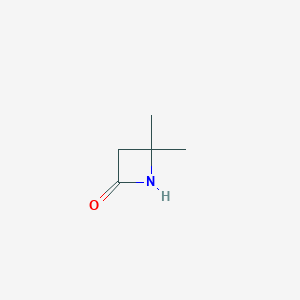

![ethyl 4-(2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)benzoate](/img/structure/B2445031.png)

![N~4~-(4-chlorophenyl)-N~6~-(3-methylbutyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2445041.png)

![1'-(2-Chloro-6-fluorobenzoyl)spiro[2-benzofuran-3,4'-piperidine]-1-one](/img/structure/B2445042.png)